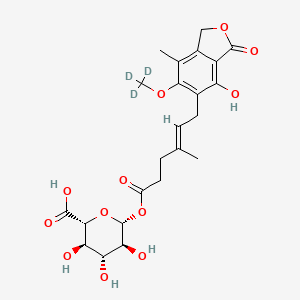
Mycophenolic Acid-d3 Acyl-b-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycophenolic Acid-d3 Acyl-b-D-glucuronide is a derivative of mycophenolic acid, which is an immunosuppressive agent widely used in organ transplantation. This compound is specifically labeled with deuterium (d3) to facilitate its use in various scientific research applications, particularly in pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mycophenolic Acid-d3 Acyl-b-D-glucuronide typically involves the glucuronidation of mycophenolic acid. The process begins with the preparation of mycophenolic acid, followed by its acylation and subsequent glucuronidation. The reaction conditions often include the use of acylating agents and glucuronidation reagents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise control over temperature, pressure, and pH to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Mycophenolic Acid-d3 Acyl-b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs.
Aplicaciones Científicas De Investigación
Mycophenolic Acid-d3 Acyl-b-D-glucuronide is extensively used in scientific research, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems.
Immunosuppressive Research: The compound is studied for its effects on immune response and its potential use in new immunosuppressive therapies.
Metabolic Pathway Analysis: Researchers use the compound to investigate metabolic pathways and the role of glucuronidation in drug metabolism.
Toxicology Studies: The compound is used to assess the toxicological profile of mycophenolic acid derivatives.
Mecanismo De Acción
Mycophenolic Acid-d3 Acyl-b-D-glucuronide exerts its effects by inhibiting the proliferation of T-lymphocytes. The compound selectively inhibits inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a reduction in DNA synthesis and cell proliferation, particularly affecting rapidly dividing cells such as T-lymphocytes.
Comparación Con Compuestos Similares
Similar Compounds
Mycophenolic Acid: The parent compound, widely used as an immunosuppressant.
Mycophenolic Acid Acyl-b-D-glucuronide: A non-deuterated analog with similar properties.
Mycophenolate Mofetil: A prodrug of mycophenolic acid used in clinical settings.
Uniqueness
Mycophenolic Acid-d3 Acyl-b-D-glucuronide is unique due to its deuterium labeling, which enhances its utility in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in complex biological systems.
Propiedades
Fórmula molecular |
C23H28O12 |
|---|---|
Peso molecular |
499.5 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18+,20-,23+/m1/s1/i3D3 |
Clave InChI |
QBMSTEZXAMABFF-WZSVHWEXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O |
SMILES canónico |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



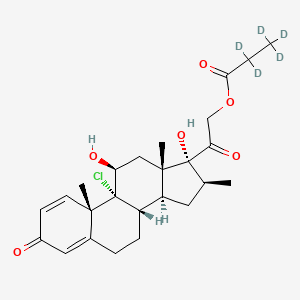

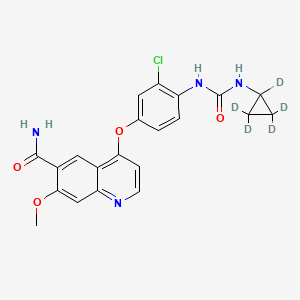
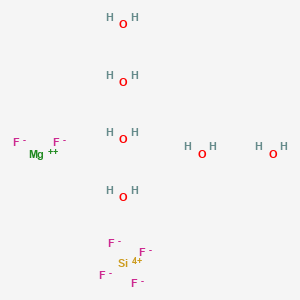

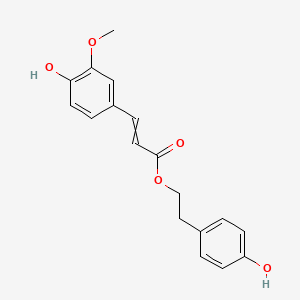
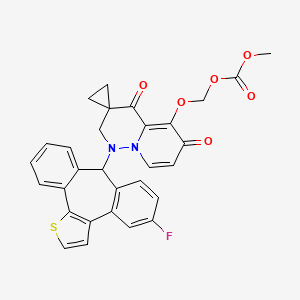
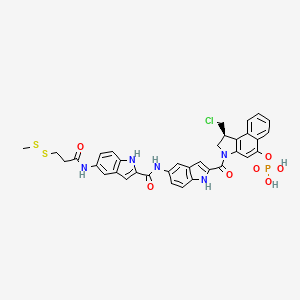
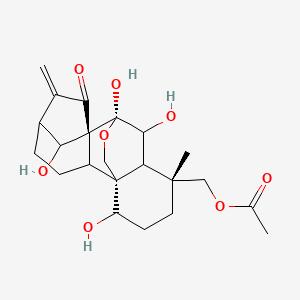
![2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B12428667.png)
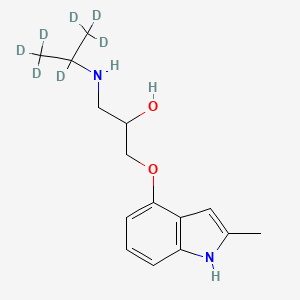
![4-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B12428675.png)
![3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12428683.png)
